1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
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Description
1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
For instance, 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Pharmacokinetics
For instance, 4-Methoxybenzenesulfonyl chloride, a compound with a similar structure, has a molecular weight of 206.65 .
Result of Action
For instance, some heterocycles with one nitrogen [piperidine] have shown a significant reduction of immobility time in the mouse tail suspension test .
Action Environment
For instance, 4-Methoxybenzenesulfonyl chloride is typically stored at 2-8°C .
Properties
IUPAC Name |
1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-16-3-5-17(6-4-16)31(28,29)20-13-25-19-7-2-15(23)12-18(19)21(20)26-10-8-14(9-11-26)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUKKIZFPUQTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.